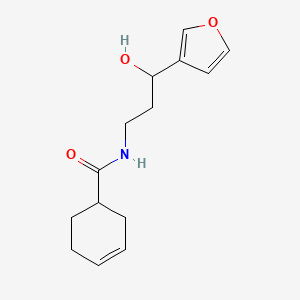

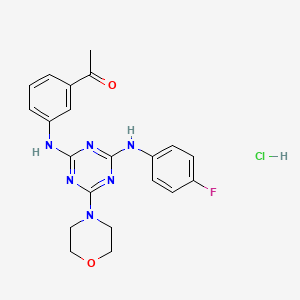

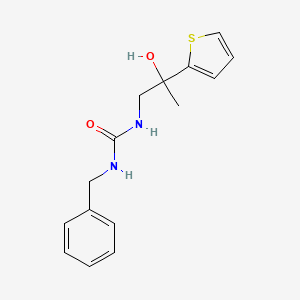

![molecular formula C20H21N3O5 B3019771 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide CAS No. 897616-85-2](/img/structure/B3019771.png)

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrimidine cores have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves the reaction of an appropriate pyrimidine core with various reagents to introduce different functional groups. For example, the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . These methods suggest that the synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide would likely involve similar condensation reactions and functional group modifications.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These compounds typically exhibit a planar structure due to the aromatic nature of the pyrimidine ring. Theoretical studies, such as those using density functional theory (DFT), can provide insights into the electronic properties and conformational flexibility of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, which can be analyzed using natural bond orbital (NBO) analysis . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can affect their potential as ligands for metal ions or as intercalators with DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and electronic properties. For instance, the HOMO and LUMO energies can indicate the chemical reactivity and stability of the compound . The molecular electrostatic potential (MEP) surface map can provide information on the distribution of electronic charge, which is relevant for understanding intermolecular interactions and reactivity . Additionally, the crystal structure and space group can reveal the solid-state packing of the molecules, which is important for material properties .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in cellular function, depending on the specific receptor and cell type involved.

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their ability to bind to multiple receptors . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite life cycle, and cholinesterase activity .

Pharmacokinetics

It is known that similar compounds are moderately soluble in dimethylformamide (dmf) and dimethylsulfoxide (dmso) at room temperature and essentially insoluble in water . These properties can impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

It is likely that the effects would be diverse, given the wide range of biological activities associated with similar compounds . These could include antiviral effects, anti-inflammatory effects, anticancer effects, anti-HIV effects, antioxidant effects, antimicrobial effects, antitubercular effects, antidiabetic effects, antimalarial effects, and anticholinesterase effects .

Action Environment

For example, the solubility of the compound in various solvents suggests that it might be more effective in certain environments

These compounds are known to have a wide range of biological activities and to interact with multiple targets in the body .

properties

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-11-6-7-23-16(8-11)21-12(2)17(20(23)25)22-19(24)13-9-14(26-3)18(28-5)15(10-13)27-4/h6-10H,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYKYFKYZMVQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

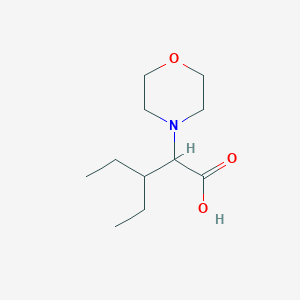

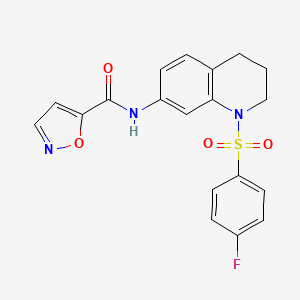

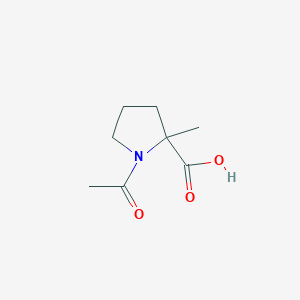

![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)